
Deapi-platycoside E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Platycoside G1, also known as Deapi-platycoside E, is a triterpenoid saponin found in Platycodon grandiflorum It is known that triterpenoid saponins, like platycoside g1, often interact with cell membranes and proteins, affecting cellular and metabolic processes .
Mode of Action
It is known to exhibit potent antioxidant activities . Antioxidants work by neutralizing harmful free radicals in the body, which can damage cells and contribute to aging and diseases.
Biochemical Pathways
It is known that the cyp716 family genes play a major role in platycoside oxidation . The CYP716 gene family of Platycodon grandiflorus is much larger than that of other Asterid species . This suggests that Platycoside G1 may influence the expression or activity of these genes, thereby affecting the biosynthesis of platycosides .
Pharmacokinetics
The solubility of platycoside g1 in dmso is known to be 100 mg/ml , which could potentially influence its bioavailability and pharmacokinetics.
Result of Action
It is known to exhibit potent antioxidant activities . By neutralizing harmful free radicals, Platycoside G1 may help protect cells from damage, potentially contributing to its reported health benefits.
Action Environment
It is known that the expression of genes involved in platycoside biosynthesis, including the cyp716 family genes, can be influenced by environmental factors . This suggests that the action and efficacy of Platycoside G1 could potentially be influenced by the environment.
Biochemical Analysis
Biochemical Properties
Platycoside G1 plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The CYP716 family genes play a major role in platycoside oxidation . The CYP716 gene family of P. grandiflorus was much larger than that of other Asterid species . Orthologous gene annotation also revealed the expansion of β-amyrin synthases (bASs) in P. grandiflorus .
Cellular Effects
Platycoside G1 has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance cell death in A549 human lung carcinoma cells .
Molecular Mechanism
The mechanism of action of Platycoside G1 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Genomic analysis revealed that the CYP716 family genes play a major role in platycoside oxidation .
Temporal Effects in Laboratory Settings
The effects of Platycoside G1 change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Platycoside G1 vary with different dosages in animal models
Metabolic Pathways
Platycoside G1 is involved in metabolic pathways . It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . The CYP716 family genes play a major role in platycoside oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Platycoside G1 is primarily isolated from the roots of Platycodon grandiflorum. The extraction process involves several steps, including drying, grinding, and solvent extraction using methanol or ethanol . The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify Platycoside G1 .
Industrial Production Methods
Industrial production of Platycoside G1 involves large-scale extraction from Platycodon grandiflorum roots. The roots are harvested, cleaned, and dried before being ground into a fine powder. The powder is then extracted using solvents like methanol or ethanol. The crude extract is purified using chromatographic methods to obtain high-purity Platycoside G1 .
Chemical Reactions Analysis
Types of Reactions
Platycoside G1 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis . These reactions are essential for modifying the compound to enhance its biological activities or to study its properties.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed to reduce Platycoside G1.
Hydrolysis: Acidic or enzymatic hydrolysis is used to break down Platycoside G1 into its aglycone and sugar components.
Major Products Formed
The major products formed from these reactions include various derivatives of Platycoside G1, such as deglycosylated forms and oxidized or reduced derivatives .
Scientific Research Applications
Platycoside G1 has a wide range of scientific research applications due to its diverse biological activities :
Comparison with Similar Compounds
Platycoside G1 is part of a group of triterpenoid saponins found in Platycodon grandiflorum . Similar compounds include Platycoside E, Platycodin D, and Polygalacin D . Compared to these compounds, Platycoside G1 is unique due to its specific glycosylation pattern and potent antioxidant activity . The differences in their chemical structures result in varying biological activities and therapeutic potentials .
Properties
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H104O34/c1-23-49(95-54-44(81)35(72)27(69)17-87-54)43(80)48(85)55(91-23)96-50-36(73)28(70)18-88-57(50)98-58(86)64-12-11-59(2,3)13-25(64)24-7-8-32-60(4)14-26(68)51(63(21-66,22-67)33(60)9-10-61(32,5)62(24,6)15-34(64)71)97-56-47(84)42(79)39(76)31(94-56)20-90-53-46(83)41(78)38(75)30(93-53)19-89-52-45(82)40(77)37(74)29(16-65)92-52/h7,23,25-57,65-85H,8-22H2,1-6H3/t23-,25-,26-,27+,28-,29+,30+,31+,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50+,51-,52+,53+,54-,55-,56-,57-,60+,61+,62+,64+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBMWMLXRNXHHQ-ONYRRNLVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H104O34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2483244.png)
![{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea](/img/structure/B2483246.png)
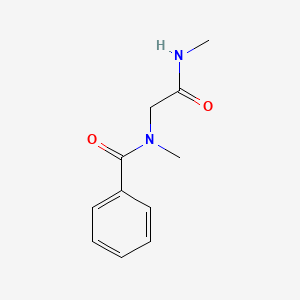
![6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2483249.png)
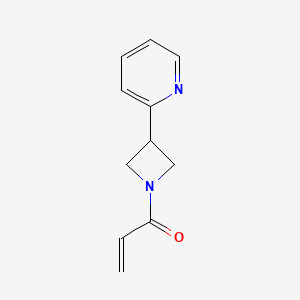
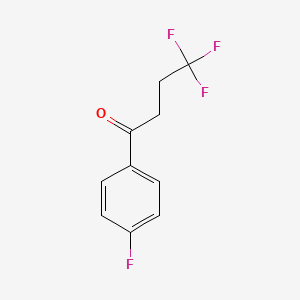
![ethyl 3-(4-chlorophenyl)-5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483253.png)
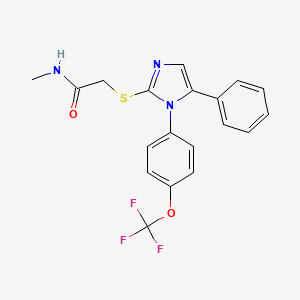
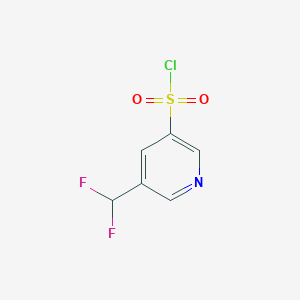
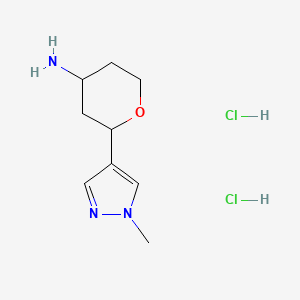
![2-[3-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2483264.png)
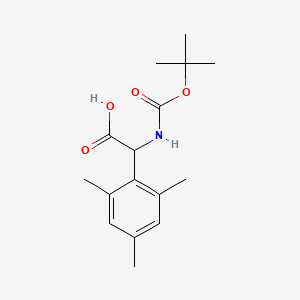
![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide](/img/structure/B2483266.png)

